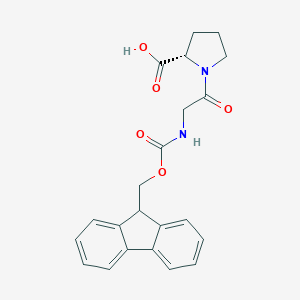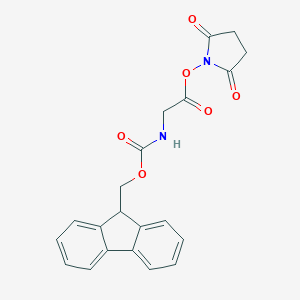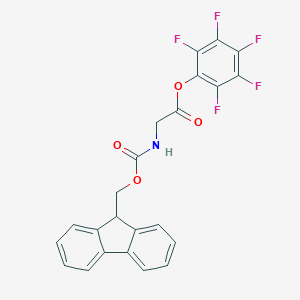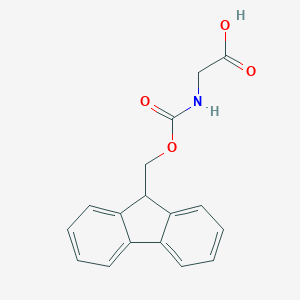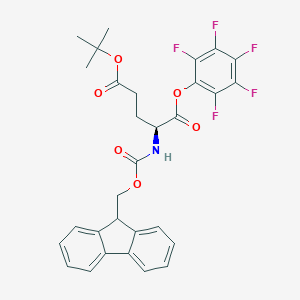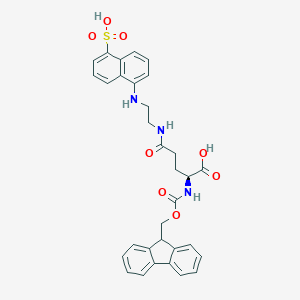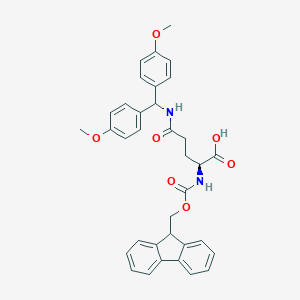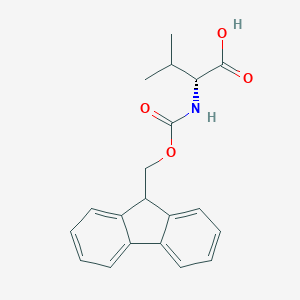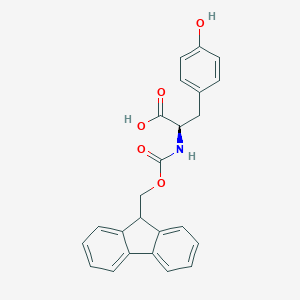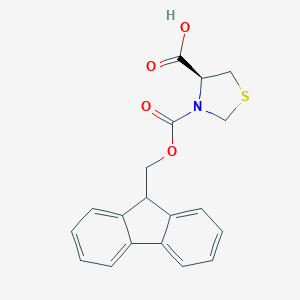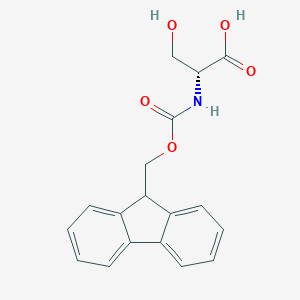
Fmoc-DL-Nle-OH
Vue d'ensemble
Description
Fmoc-DL-Norleucine: is a derivative of norleucine, an amino acid analogue. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during the synthesis process .
Applications De Recherche Scientifique
Chemistry: Fmoc-DL-Norleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of peptide chains, allowing for the incorporation of norleucine residues into peptides .
Biology: In biological research, Fmoc-DL-Norleucine is used to study protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: The compound is used in the design and synthesis of peptide-based pharmaceuticals. It helps in the development of drugs that can target specific proteins and pathways in the body .
Industry: In the industrial sector, Fmoc-DL-Norleucine is used in the large-scale production of peptides and proteins for various applications, including biotechnology and pharmaceuticals .
Safety and Hazards
Mécanisme D'action
Target of Action
Fmoc-DL-Nle-OH is primarily used as a building block in the synthesis of peptides . It is a derivative of leucine, an essential amino acid . The primary targets of this compound are the peptide chains that are being synthesized. It is used to introduce D-norleucine amino-acid residues into these chains .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is a base-labile protecting group . During peptide synthesis, the Fmoc group is removed by a base, usually piperidine . This deprotection allows the amino acid to be incorporated into the growing peptide chain. The Fmoc group’s removal is monitored spectrophotometrically due to the fluorenyl group’s strong absorbance in the ultraviolet region .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis. It is used in both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS) . The removal of the Fmoc group and the subsequent incorporation of the amino acid into the peptide chain are key steps in this pathway.
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is known, which is important for its use in peptide synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For example, the temperature and pH can affect the rate of Fmoc deprotection . Additionally, the solvent used can impact the solubility of this compound, which in turn can affect its incorporation into the peptide chain . It is also important to avoid dust formation and contact with skin and eyes when handling this compound .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Fmoc-DL-Nle-OH are largely determined by its structure and the presence of the Fmoc group. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This property is crucial for its role in peptide synthesis, as it allows for the sequential addition of amino acids to a growing peptide chain
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group of this compound serves as a protecting group that can be removed by a base, allowing for the sequential addition of amino acids to a growing peptide chain . This process can influence various cellular processes at the molecular level, including protein synthesis, cell signaling, and gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. As a component used in peptide synthesis, this compound is typically stable under the conditions used in these procedures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DL-Norleucine typically involves the protection of the amino group of norleucine with the Fmoc group. This can be achieved by reacting norleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .
Industrial Production Methods: In industrial settings, the synthesis of Fmoc-DL-Norleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Fmoc-DL-Norleucine can undergo oxidation reactions, particularly at the side chain, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common in peptide synthesis.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of norleucine.
Reduction: Reduced forms of norleucine.
Substitution: Free norleucine after Fmoc deprotection.
Comparaison Avec Des Composés Similaires
Fmoc-L-Norleucine: Similar to Fmoc-DL-Norleucine but with a specific stereochemistry.
Fmoc-D-Norleucine: The D-isomer of norleucine with an Fmoc protecting group.
Fmoc-L-Leucine: Another amino acid derivative used in peptide synthesis.
Uniqueness: Fmoc-DL-Norleucine is unique due to its ability to incorporate both D- and L- isomers of norleucine into peptides. This flexibility allows for the synthesis of a wide range of peptides with varying properties and functions .
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-20-2 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


